

Adjusting pH for optimal m-Methyl red performance in experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-Methyl red

Cat. No.: B1265907

[Get Quote](#)

Technical Support Center: m-Methyl Red

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pH indicator **m-Methyl red**.

Frequently Asked Questions (FAQs)

1. What is **m-Methyl red** and what is its optimal pH range?

m-Methyl red (also known as C.I. Acid Red 2) is an azo dye used as a pH indicator.^{[1][2][3]} It displays a distinct color transition between pH 4.4 and 6.2.^{[2][4][5]} Below pH 4.4, the indicator is red, and above pH 6.2, it is yellow.^{[2][5][6]} In the intermediate range, it appears orange.^{[2][5]} Its pKa, the pH at which the acidic and basic forms are in equal concentration, is approximately 5.1.^{[5][7]}

2. What are the primary applications of **m-Methyl red** in a laboratory setting?

m-Methyl red is widely used in:

- Acid-Base Titrations: It is particularly suitable for titrations of strong acids with weak bases, where the equivalence point falls within its transition range.^{[2][4][6]}
- Microbiology (Methyl Red Test): The Methyl Red (MR) test is a biochemical test used to identify bacteria that produce stable acids through mixed-acid fermentation of glucose.^{[5][8]}

[9][10]

3. How do I prepare an **m-Methyl red** indicator solution?

A common method for preparing a 0.1% **m-Methyl red** solution is to dissolve 0.1 g of **m-Methyl red** in 300 ml of 95% ethyl alcohol and then add 200 ml of distilled water to make a final volume of 500 ml.[10][11] For titration purposes, a typical preparation involves dissolving 50 mg of **m-Methyl red** in a mixture of 1.86 ml of 0.1 M sodium hydroxide and 50 ml of 95% ethanol, and then diluting to 100 ml with distilled water.[3]

4. What is the chemical basis for the color change of **m-Methyl red**?

The color change of **m-Methyl red** is due to a change in its molecular structure with pH.[5] In acidic solutions, the molecule is protonated and exists in a form that appears red. In basic solutions, it is deprotonated, leading to a different electronic conjugation that appears yellow.

Troubleshooting Guide

Problem	Possible Cause	Solution
Indicator solution is cloudy or has a precipitate.	m-Methyl red is not very soluble in water. Adding water too quickly to an ethanol-based solution can cause it to precipitate. [12]	To avoid turbidity, dissolve the m-Methyl red powder in ethanol first. If a precipitate forms, adding a small amount of 0.1 M NaOH can help to dissolve it. [12] Filtering the solution can also remove any undissolved particles.
Faint or indistinct color change at the endpoint of a titration.	The concentration of the indicator may be too low, or the lighting conditions may be poor. For individuals with color blindness, perceiving the red-yellow shift can be challenging. [6]	Use a slightly higher concentration of the indicator solution. Ensure the titration is performed against a white background for better color perception. If color blindness is an issue, a pH meter should be used for accurate endpoint determination. [6]
Unexpected color change or no color change.	The sample may contain substances that interfere with the indicator, such as strong oxidizing or reducing agents. For example, nitric acid can irreversibly oxidize m-Methyl red.	Test the pH of your sample with a pH meter to confirm it is within the expected range. If interfering substances are suspected, consider using a different indicator or a potentiometric method for pH measurement.
In the Methyl Red test, the result is orange (inconclusive).	The incubation time may have been too short (less than 48 hours) for sufficient acid production to lower the pH to 4.4. [9] An overly heavy inoculum can also sometimes lead to invalid results. [9]	Continue to incubate the broth for up to 5 days and re-test. [9] Ensure a light inoculum is used when starting the culture.

Indicator performance seems to degrade over time.	Prolonged exposure to light and extreme temperatures can degrade the m-Methyl red solution. ^[6]	Store the indicator solution in a brown bottle at 4 to 8°C to protect it from light and heat. ^[10] A properly stored solution is typically stable for about a year. ^[10]
---	--	--

Quantitative Data

The performance of **m-Methyl red** as a pH indicator is based on the change in its light absorbance at different pH values. The acidic (HMR) and basic (MR⁻) forms of the indicator have distinct absorbance maxima.

Property	Value	Reference
pH Transition Range	4.4 - 6.2	[2] [4] [5]
pKa	~5.1	[5] [7]
Color in Acid (pH < 4.4)	Red	[2] [5] [6]
Color in Transition (pH 4.4 - 6.2)	Orange	[2] [5]
Color in Base (pH > 6.2)	Yellow	[2] [5] [6]
Absorbance Maximum (Acidic Form)	~520 nm	[13] [14] [15]
Absorbance Maximum (Basic Form)	~430 nm	[13] [15]
Isosbestic Point	~440 nm	[16]

Experimental Protocols

Acid-Base Titration using m-Methyl Red

This protocol outlines the use of **m-Methyl red** as an indicator for the titration of a strong acid with a strong base.

Materials:

- Standardized strong acid solution (e.g., 0.1 M HCl)
- Strong base solution of unknown concentration (e.g., NaOH)
- **m-Methyl red** indicator solution
- Burette, pipette, conical flask, and magnetic stirrer

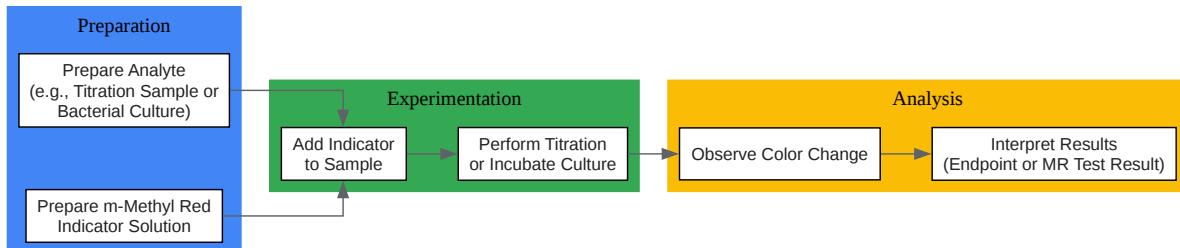
Procedure:

- Rinse the burette with the strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
- Pipette a known volume of the strong acid solution into a conical flask.
- Add 2-3 drops of the **m-Methyl red** indicator solution to the conical flask. The solution should turn red.[6]
- Place the conical flask on a magnetic stirrer and begin to add the strong base from the burette while stirring.
- Continue adding the base dropwise as the endpoint is approached, indicated by a color change from red to orange.[6]
- The endpoint is reached when a single drop of the base causes a persistent yellow color.
- Record the final burette reading.
- Repeat the titration at least two more times to ensure concordant results.

Microbiological Methyl Red (MR) Test

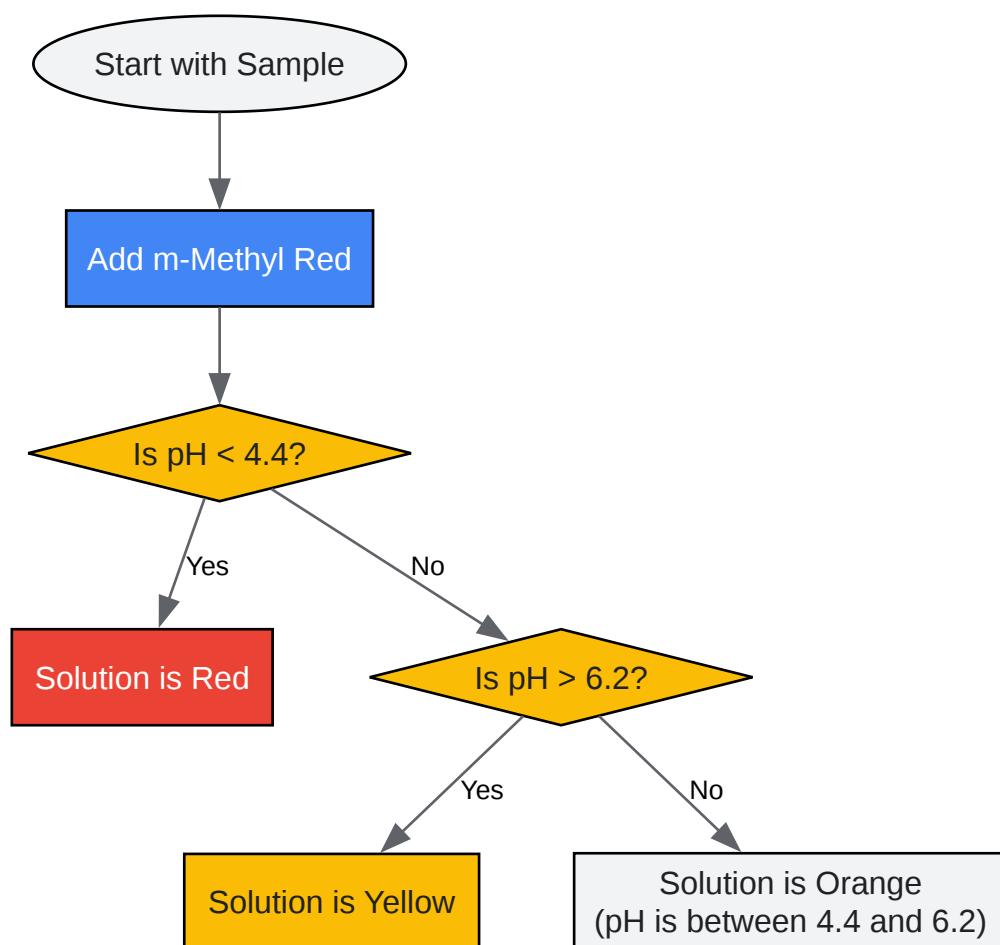
This protocol is for the Methyl Red test to identify bacteria capable of mixed-acid fermentation.

Materials:


- MR-VP broth

- Pure 18-24 hour culture of the test bacterium
- **m-Methyl red** reagent
- Sterile test tubes and inoculating loop
- Incubator at 35-37°C

Procedure:


- Inoculate a tube of MR-VP broth with a light inoculum of the pure bacterial culture.[9]
- Incubate the tube aerobically at 35-37°C for a minimum of 48 hours.[8][9]
- After incubation, aseptically transfer approximately 1 ml of the broth to a clean, empty test tube.
- Add 2-3 drops of the **m-Methyl red** reagent to the aliquot.[9]
- Observe for an immediate color change.
 - Positive Result: A distinct red color indicates the production of stable acids, lowering the pH to 4.4 or below.[5][11]
 - Negative Result: A yellow color indicates that the pH is above 6.0.[5]
 - Inconclusive Result: An orange color requires re-incubation of the remaining broth for up to 5 days, followed by a re-test.[9]

Visualizations

[Click to download full resolution via product page](#)

Caption: General experimental workflow for using **m-Methyl red**.

[Click to download full resolution via product page](#)

Caption: pH-dependent color change logic for **m-Methyl red**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]
- 4. nbino.com [nbino.com]
- 5. Methyl red - Wikipedia [en.wikipedia.org]
- 6. gspchem.com [gspchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. microbenotes.com [microbenotes.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. scummy methyl red | UK Science Technician Community [community.preproom.org]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. sid.ir [sid.ir]
- To cite this document: BenchChem. [Adjusting pH for optimal m-Methyl red performance in experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265907#adjusting-ph-for-optimal-m-methyl-red-performance-in-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com